molecular formula C22H15N3O5 B2713967 3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide CAS No. 887886-98-8

3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide

Cat. No. B2713967
M. Wt: 401.378
InChI Key: CXFNMPNFEMUOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The closest compound I found is 3-Nitrobenzamide . It’s an organic aromatic compound with the formula C7H6N2O3 . It’s used for research and development .


Molecular Structure Analysis

The molecular structure of 3-Nitrobenzamide is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The synthesis of a similar compound, N-(3-Chloro-4-Methylphenyl)-2-(3-Nitrobenzamido)Benzamide, involved the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .


Physical And Chemical Properties Analysis

3-Nitrobenzamide has a molecular weight of 166.13 g/mol . It’s a solid at room temperature with a melting point of 140-143 °C (lit.) .

Scientific Research Applications

Nitroreductase Enzyme Activation

Nitroreductase enzymes, identified in cancer research, convert compounds like 5-(aziridin-1-yl)-2,4-dinitrobenzamide to cytotoxic agents for therapeutic applications, illustrating the role of nitro compounds in developing anticancer strategies (Knox et al., 1988).

Corrosion Inhibition

N-phenyl-benzamide derivatives, including those with nitro substituents, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. The presence of nitro groups can impact the inhibition efficiency, providing insights into how 3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide might behave in similar applications (Mishra et al., 2018).

Polymer Science

Research into polymers has explored compounds with nitrobenzamide components for synthesizing thermally stable materials. These studies offer a glimpse into the potential for using 3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide in developing new polymers with enhanced properties (Mehdipour‐Ataei et al., 2004).

Crystal Engineering

The interplay between hydrogen and halogen bonds in crystal structures, including those involving nitrobenzamide compounds, underscores the potential for designing novel crystalline materials with desired properties. This area might be relevant for the structural analysis and material applications of 3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide (Saha et al., 2005).

Medicinal Chemistry

Nitrobenzamides have been studied for their photoreactivity and potential in medicinal applications, suggesting a pathway for investigating 3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide in drug development or as a bioactive probe (Gunn & Stevens, 1973).

Safety And Hazards

3-Nitrobenzamide is classified as a combustible solid . It’s advised to avoid breathing dust/fume/gas/mist/vapours/spray. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do .

properties

IUPAC Name

3-[(3-nitrobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O5/c26-21(14-7-6-10-16(13-14)25(28)29)24-19-17-11-4-5-12-18(17)30-20(19)22(27)23-15-8-2-1-3-9-15/h1-13H,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFNMPNFEMUOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide

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